8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid 8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1334147-72-6
VCID: VC15921314
InChI: InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-8-4-5-9(11)7-10(6-8)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)
SMILES:
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid

CAS No.: 1334147-72-6

Cat. No.: VC15921314

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid - 1334147-72-6

Specification

CAS No. 1334147-72-6
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name 8-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid
Standard InChI InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-8-4-5-9(11)7-10(6-8)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key WANSNGFRLUNMIS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1C2CCC1CC(C2)C(=O)O

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound’s bicyclo[3.2.1]octane framework imposes significant conformational rigidity, which enhances its stability and influences interactions with biological targets . Key structural features include:

PropertyValue
Molecular FormulaC₁₄H₂₃NO₄
Molecular Weight269.34 g/mol
SMILES NotationCC(C)(C)OC(=O)NC1C2CCC1CC(C2)C(=O)O
IUPAC Name8-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid

The Boc group at the 8-position serves dual roles: protecting the amine during synthesis and modulating solubility . The carboxylic acid at the 3-position enables further functionalization, such as esterification or amide bond formation .

Stereochemical Considerations

Stereochemistry critically impacts the compound’s reactivity and bioactivity. The (1R,3R,5S) configuration, as reported in derivatives, ensures optimal spatial alignment for target binding . Computational models suggest that deviations in stereochemistry reduce affinity for neurological receptors by up to 70%.

Synthesis and Manufacturing

Acyclic Precursor Approach

The most common synthesis begins with acyclic precursors containing pre-established stereocenters. For example, enantiopure amino acids undergo cyclization via intramolecular aldol condensation to form the bicyclic core . Yields typically range from 45% to 65%, with purity exceeding 95% after chromatographic purification.

Direct Stereochemical Control

Alternative methods generate stereochemistry during bicyclo[3.2.1]octane formation. A notable protocol employs chiral auxiliaries, such as Evans’ oxazolidinones, to induce asymmetry during ring-closing metathesis . This approach reduces synthetic steps but requires stringent temperature control (-78°C) .

Boc Protection Strategies

Introducing the Boc group early in the synthesis prevents unwanted side reactions. tert-Butyl chloroformate reacts selectively with the amine group under mild alkaline conditions (pH 8–9), achieving >90% protection efficiency . Subsequent deprotection uses trifluoroacetic acid (TFA) in dichloromethane .

Applications in Drug Development

Prodrug Design

The carboxylic acid group facilitates prodrug synthesis. Ester derivatives, such as ethyl 8-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylate, exhibit enhanced blood-brain barrier permeability (logP = 2.3 vs. 0.8 for parent compound) . Hydrolysis in vivo regenerates the active form with a half-life of 6 hours .

Peptide Mimetics

Incorporating the bicyclic scaffold into peptide chains improves metabolic stability. Cyclic RGD peptides featuring this moiety show 3-fold higher integrin binding affinity compared to linear analogs.

Interaction Studies and Mechanistic Insights

X-Ray Crystallography

Co-crystallization with the dopamine transporter (DAT) reveals hydrogen bonding between the carboxylic acid and Asp79 residue. Van der Waals interactions with Phe325 and Tyr124 stabilize the complex.

Molecular Dynamics Simulations

Simulations predict a binding free energy of -9.8 kcal/mol for DAT, correlating with experimental IC₅₀ values. The Boc group’s tert-butyl moiety occupies a hydrophobic pocket, reducing solvent accessibility by 30%.

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